

N-Ethylethylenediamine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethylethylenediamine*

Cat. No.: B093853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **N-Ethylethylenediamine** in various organic solvents. Understanding the solubility characteristics of this important diamine is crucial for its application in pharmaceutical synthesis, particularly as an intermediate for antibiotics like Cefoperazone, and in the formulation of other chemical products. This document collates available solubility data, presents a standardized experimental protocol for its determination, and visualizes key synthetic pathways involving this compound.

Core Properties of N-Ethylethylenediamine

Property	Value
CAS Number	110-72-5 [1]
Molecular Formula	C4H12N2 [1]
Molecular Weight	88.15 g/mol [2]
Appearance	Colorless to light yellow liquid [1]
Density	0.837 g/mL at 25 °C [3]
Boiling Point	128-130 °C [3]
Flash Point	10 °C [3]

Quantitative Solubility Data

Precise quantitative data on the solubility of **N-Ethylethylenediamine** in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility profile. The following table summarizes the available information. It is important to note that terms like "soluble" and "miscible" are qualitative, and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

Solvent	CAS Number	Qualitative Solubility	Source/Context
Water	7732-18-5	Completely soluble[3]	General chemical property data.
Methanol	67-56-1	Soluble	Mentioned as a solvent for related diamines[4][5]. General principle of "like dissolves like" suggests solubility.
Ethanol	64-17-5	Soluble	Expected to be soluble due to its polar nature and ability to form hydrogen bonds.
Acetone	67-64-1	Soluble	Expected to be soluble based on its polarity.
Dichloromethane	75-09-2	Soluble	Expected to be soluble in this polar aprotic solvent.
Toluene	108-88-3	Likely Soluble	Solubility may be more limited compared to polar solvents.
Ethyl Acetate	141-78-6	Likely Soluble	Expected to have some degree of solubility.
Diethyl Ether	60-29-7	Likely Soluble	Expected to have some degree of solubility.
Hexane	110-54-3	Likely Insoluble	As a nonpolar solvent, it is not expected to be

a good solvent for the
polar N-
Ethylethylenediamine.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established "isothermal shake-flask" method is recommended. This protocol is a standard and reliable method for determining the equilibrium solubility of a compound in a specific solvent and can be adapted for **N-Ethylethylenediamine**.

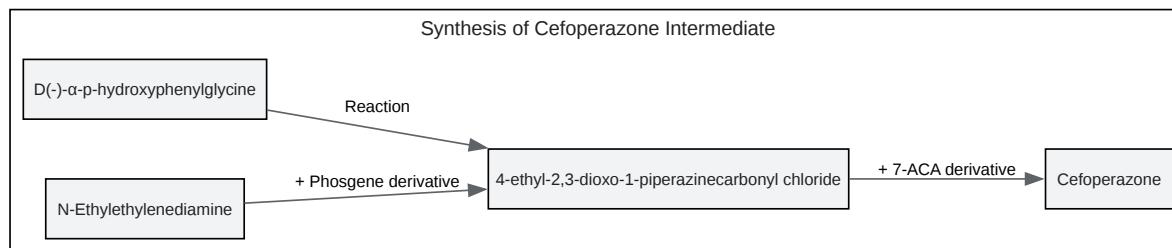
Objective: To determine the equilibrium solubility of **N-Ethylethylenediamine** in a selected organic solvent at a constant temperature.

Materials:

- **N-Ethylethylenediamine** (high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or magnetic stirrer with a water bath
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (chemically compatible with the solvent)
- Gas chromatograph (GC) or other suitable analytical instrument
- Sealed vials

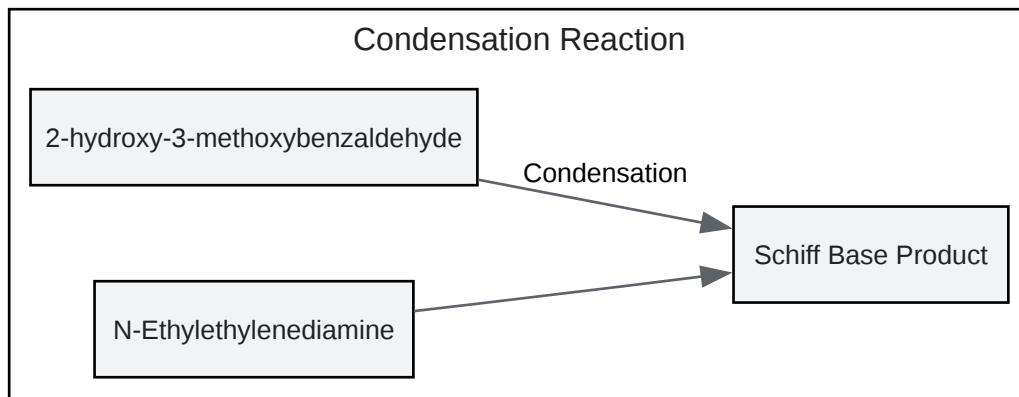
Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of **N-Ethylethylenediamine** to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that


the solution is saturated.

- Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically takes 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
- Sample Collection and Preparation:
 - Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is recommended to use a syringe fitted with a chemically compatible filter.
 - Dilute the collected sample to a known volume with the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility.
- Quantitative Analysis:
 - Prepare a series of standard solutions of **N-Ethylethylenediamine** of known concentrations in the selected solvent.
 - Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID).
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standard solutions.
 - Determine the concentration of **N-Ethylethylenediamine** in the diluted sample by interpolating its analytical signal on the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of **N-Ethylethylenediamine** in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

- The solubility is typically expressed in grams per 100 mL (g/100 mL) or moles per liter (mol/L).


Visualizations of Synthetic Pathways

N-Ethylethylenediamine is a key building block in the synthesis of various molecules. Below are diagrams illustrating its role in two notable synthetic processes.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a key intermediate for the antibiotic Cefoperazone.

[Click to download full resolution via product page](#)

Caption: Condensation reaction of **N-Ethylethylenediamine** with an aromatic aldehyde.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. N-Ethylethylenediamine | C4H12N2 | CID 66071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. N,N-Diethylethylenediamine CAS#: 100-36-7 [m.chemicalbook.com]
- 5. N-Acetylethylenediamine CAS#: 1001-53-2 [m.chemicalbook.com]
- 6. N-乙基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [N-Ethylethylenediamine: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093853#n-ethylethylenediamine-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com